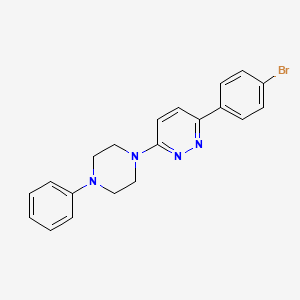![molecular formula C21H25NO5 B6028414 (3,4-dimethoxyphenyl){1-[3-(2-furyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6028414.png)
(3,4-dimethoxyphenyl){1-[3-(2-furyl)propanoyl]-3-piperidinyl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dimethoxyphenyl){1-[3-(2-furyl)propanoyl]-3-piperidinyl}methanone, also known as Furanopropionyl-fentanyl (Fu-F), is a synthetic opioid drug that has gained popularity in recent years due to its potent analgesic effects. Fu-F is a derivative of fentanyl, a highly potent synthetic opioid that is used for the treatment of severe pain. Fu-F has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been explored through scientific research.
作用機序
Fu-F acts on the mu-opioid receptor, which is a G protein-coupled receptor that is responsible for mediating the analgesic effects of opioids. Fu-F binds to the mu-opioid receptor with high affinity, resulting in the activation of G proteins and the inhibition of adenylate cyclase activity. This leads to a decrease in the production of cyclic AMP, which is responsible for the transmission of pain signals. The result is a reduction in pain perception and an increase in pain tolerance.
Biochemical and Physiological Effects:
Fu-F has been shown to have potent analgesic effects, with a higher potency compared to fentanyl. It has also been shown to have a lower risk of respiratory depression compared to fentanyl. Fu-F has been shown to have a short duration of action, with a half-life of approximately 2 hours. It is metabolized in the liver and excreted in the urine.
実験室実験の利点と制限
Fu-F has several advantages for use in lab experiments, including its high potency and affinity for the mu-opioid receptor. It also has a lower risk of respiratory depression compared to fentanyl, which is a major concern with the use of opioids. However, Fu-F has a short duration of action and may not be suitable for experiments that require longer exposure times. It is also important to note that Fu-F is a controlled substance and must be handled with care.
将来の方向性
There are several potential future directions for the study of Fu-F. One area of interest is the development of Fu-F analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the use of Fu-F in combination with other drugs for the treatment of pain and opioid addiction. Additionally, the potential use of Fu-F in the treatment of other conditions, such as depression and anxiety, is an area of ongoing research.
合成法
Fu-F can be synthesized using various methods, including the reaction of 3,4-dimethoxybenzaldehyde with 3-(2-furyl)propanoyl chloride in the presence of triethylamine to form 3-(2-furyl)propanoyl-3,4-dimethoxybenzaldehyde. This intermediate is then reacted with piperidine and acetic anhydride to form Fu-F. Other methods of synthesis include the reaction of 3,4-dimethoxybenzaldehyde with 3-(2-furyl)propanoic acid to form 3-(2-furyl)propanoyl-3,4-dimethoxybenzaldehyde, which is then reacted with piperidine and acetic anhydride to form Fu-F.
科学的研究の応用
Fu-F has been studied for its potential use as an analgesic in the treatment of severe pain. It has also been explored for its potential use in the treatment of opioid addiction. Fu-F has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Studies have also shown that Fu-F has a lower risk of respiratory depression compared to fentanyl, which is a major concern with the use of opioids.
特性
IUPAC Name |
1-[3-(3,4-dimethoxybenzoyl)piperidin-1-yl]-3-(furan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-25-18-9-7-15(13-19(18)26-2)21(24)16-5-3-11-22(14-16)20(23)10-8-17-6-4-12-27-17/h4,6-7,9,12-13,16H,3,5,8,10-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDNFQVXJJUIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2CCCN(C2)C(=O)CCC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-isobutyl-N-methyl-3-piperidinamine](/img/structure/B6028331.png)
![3-[(cycloheptylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6028345.png)
![2-{4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6028355.png)
![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6028375.png)
![N,N-diethyl-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6028380.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B6028386.png)
![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6028394.png)
![1-[1-(allylsulfonyl)-3-piperidinyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine](/img/structure/B6028402.png)
![2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B6028408.png)

![2-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}isoxazolidine](/img/structure/B6028419.png)
![4-(1-cyclopentyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzonitrile](/img/structure/B6028422.png)
![1-(cyclohexylmethyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6028430.png)
![1,4-dimethyl-6-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B6028435.png)